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5-Amino-2-fluoronicotinic acid

Cat. No.: B13012101
M. Wt: 156.11 g/mol
InChI Key: XZTRQIQVWWAYIE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Nicotinic Acid Scaffolds in Contemporary Organic Chemistry

Fluorinated nicotinic acid scaffolds are of paramount importance in modern organic and medicinal chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The high electronegativity and small size of the fluorine atom can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. nih.govtandfonline.com

The incorporation of fluorine into the nicotinic acid framework, a known pharmacophore and a derivative of vitamin B3, has proven to be a successful strategy in drug discovery. nih.govossila.com This is because the pyridine (B92270) ring is a common feature in many biologically active compounds, and the addition of fluorine can enhance their therapeutic potential. nih.gov For instance, fluorinated nicotinic acid derivatives have been investigated for their potential in developing treatments for a range of conditions, including cancer and neurological disorders. ossila.comchemimpex.com The metabolic stability of the C-F bond often leads to improved pharmacokinetic profiles of drug candidates. nih.gov

Structural Characteristics and Chemical Importance of 5-Amino-2-fluoronicotinic Acid

This compound (Molecular Formula: C₆H₅FN₂O₂) is a solid, crystalline powder. cymitquimica.comsigmaaldrich.com Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 2-position, and an amino group at the 5-position. This specific arrangement of functional groups imparts a unique chemical reactivity and makes it a valuable intermediate in organic synthesis.

The presence of the fluorine atom at the position ortho to the carboxylic acid and meta to the amino group significantly influences the electronic distribution within the pyridine ring. This can affect the acidity of the carboxylic acid and the nucleophilicity of the amino group. The amino group provides a site for further functionalization, such as acylation or alkylation, while the carboxylic acid can participate in esterification and amidation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol
Appearance Solid
Purity Typically ≥97%
InChI Key LLLGMKGDTWQLRK-UHFFFAOYSA-N

Note: The data in this table is compiled from various sources and may vary slightly between different suppliers. cymitquimica.comsigmaaldrich.com

The strategic placement of these functional groups allows for regioselective reactions, enabling chemists to build complex molecular architectures with a high degree of control. This has led to its use as a key building block in the synthesis of a variety of more complex molecules. researchgate.net

Current Research Landscape and Future Directions in this compound Chemistry

The current research landscape for this compound is primarily focused on its application as a versatile synthetic intermediate. Researchers are actively exploring its use in the creation of novel compounds with potential pharmaceutical and material science applications. chemimpex.com For example, it is used as an intermediate in the synthesis of compounds being studied for their potential as anti-tuberculosis agents. chemimpex.com

One area of significant interest is the use of this compound in the development of kinase inhibitors. The scaffold can be elaborated to create molecules that specifically target the ATP-binding site of various kinases, which are implicated in numerous diseases, including cancer. The fluorine atom can enhance binding affinity and selectivity, while the amino group provides a vector for introducing further diversity.

Future research is expected to continue to capitalize on the unique properties of this compound. The development of more efficient and scalable synthetic routes to this compound and its derivatives will be crucial for its broader application. google.com Furthermore, its use in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is an emerging area. The incorporation of fluorine-18 (B77423), a positron-emitting isotope, into molecules derived from this scaffold could lead to new diagnostic tools. acs.orgnih.gov As our understanding of the structure-activity relationships of fluorinated compounds grows, so too will the innovative applications of this compound in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O2 B13012101 5-Amino-2-fluoronicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

5-amino-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)

InChI Key

XZTRQIQVWWAYIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 2 Fluoronicotinic Acid and Its Derivatives

Established Synthetic Routes to 5-Amino-2-fluoronicotinic Acid

The synthesis of this compound is a multi-step process that requires careful strategic planning for the introduction of its key functional groups.

Overview of Multi-Step Synthesis Pathways

The preparation of this compound typically begins with a readily available and often simpler pyridine (B92270) derivative. A common starting material is 2,6-dichloro-5-fluoronicotinic acid. nih.govacs.org A key step in this pathway is the highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid to produce 2-chloro-5-fluoronicotinic acid. acs.orggoogle.com This selective dechlorination is a critical maneuver, setting the stage for the subsequent introduction of the amino group.

Another approach involves starting with 2-fluoro-5-methylpyridine (B1304807), which is then oxidized to form 6-fluoronicotinic acid. chemicalbook.com From these intermediates, further functional group transformations are necessary to arrive at the target molecule. For instance, a common route involves the nitration of a fluoronicotinic acid derivative, followed by the reduction of the nitro group to an amino group.

A practical synthesis of a related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, highlights a modular approach where two key building blocks are synthesized separately and then coupled. acs.orgresearchgate.net One of these building blocks is a selectively functionalized 5-fluoronicotinic acid derivative. acs.orgresearchgate.net

Strategies for Introduction of Fluoro and Amino Functionalities

The introduction of the fluorine atom onto the pyridine ring is a important step. This can be achieved through various fluorination methods. ontosight.ai For example, starting from a hydroxypyridine derivative, fluorination can be accomplished, although this can sometimes be challenging. nuph.edu.ua An alternative is the use of a starting material that already contains the fluorine atom, such as 2-fluoro-5-methylpyridine chemicalbook.com or ethyl fluoroacetate (B1212596) in a condensation reaction to build the pyridine ring. google.com

The amino group is typically introduced at a later stage of the synthesis. A widely used method is the nitration of the pyridine ring, followed by the reduction of the resulting nitro group. Another strategy is nucleophilic aromatic substitution, where an amino group or a precursor displaces a suitable leaving group, such as a halogen, on the pyridine ring. The synthesis of sotorasib, an FDA-approved drug, starts from 2,6-dichloro-5-fluoro-nicotinic acid, which is first converted to the corresponding amide. nih.gov This highlights the transformation of the carboxylic acid group as a preliminary step before further functionalization.

Modern Catalytic Approaches in Nicotinic Acid Synthesis

Modern organic synthesis has been revolutionized by the development of catalytic methods, which offer high efficiency, selectivity, and functional group tolerance. These approaches are increasingly being applied to the synthesis of complex nicotinic acid derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for the formation of carbon-carbon bonds. nobelprize.org These reactions are particularly useful for the arylation of nicotinic acid derivatives. beilstein-journals.org The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. nobelprize.org This method has been successfully used for the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines through regioselective reactions. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the coupling of various aryl and heteroaryl boronic acids with halogenated nicotinic acid derivatives. mdpi.comacs.org For example, 2-bromo-5-fluoro-nicotinic acid can serve as a substrate where the bromine atom acts as a leaving group for palladium-catalyzed cross-coupling. smolecule.com This enables the introduction of a wide range of substituents at the 2-position of the nicotinic acid ring. The reaction conditions, including the choice of catalyst, ligand, and base, can be fine-tuned to achieve high yields and selectivity. rhhz.netresearchgate.net

Catalyst SystemReactantsProductYieldReference
Pd(OAc)2 / PPh35-IdU and arylboronic acids5-Aryl-dU33-85% nih.gov
Pd(PPh3)48-BrdG and polycyclic arylboronic acids8-Aryl-dGup to 65% nih.gov
PdCl2(dppf)5-IdU and pyrene-2-boronate ester5-(2-pyrenyl)dU62% nih.gov
Pd/CAryl bromides and potassium aryltrifluoroboratesBiaryl compoundsGood to excellent rhhz.net

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. Several strategies have been developed to control the position of incoming substituents. One approach involves the use of directing groups, which can guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization. beilstein-journals.org For instance, an amide group can direct the C3-arylation of nicotinic acids. beilstein-journals.org

Catalyst-controlled regioselectivity offers another powerful strategy, where the choice of catalyst and ligand dictates the site of functionalization. nih.gov This has been demonstrated in the rhodium-catalyzed addition of aryl boron nucleophiles to N-alkyl nicotinate (B505614) salts, where different regioisomers can be obtained by simply changing the catalyst system. nih.gov Lithiation of a protected 3-bromonicotinic acid derivative has also shown unusual regioselectivity controlled by the choice of the lithium amide base, providing access to C-2 and C-4 functionalized products. acs.org

Derivatization Strategies via Amino and Carboxylic Acid Groups

The amino and carboxylic acid functionalities on this compound provide convenient handles for further derivatization, allowing for the synthesis of a diverse range of compounds with tailored properties.

The amino group can undergo a variety of reactions. It can be acylated to form amides, alkylated, or used in the formation of ureas and sulfonamides. Fluorescent derivatizing reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are commonly used to label amino acids, reacting with the amino group to form fluorescent adducts. researchgate.net This type of reaction can be adapted for the derivatization of the amino group in this compound.

Amidation and Esterification Reactions

The carboxylic acid and amino functionalities of this compound allow for straightforward derivatization through amidation and esterification. These reactions are fundamental in modifying the compound's physicochemical properties and for its conjugation to other molecules.

Amidation: The conversion of the carboxylic acid group to an amide is a common strategy. This typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A widely used method involves converting the carboxylic acid to a more reactive acyl chloride. For instance, treating a substituted nicotinic acid with reagents like oxalyl chloride or thionyl chloride yields the corresponding nicotinoyl chloride. semanticscholar.orgnih.govgoogle.com This activated intermediate readily reacts with ammonia (B1221849) or primary/secondary amines to form the desired amide. semanticscholar.orgnih.gov In a multi-step synthesis of the drug Sotorasib, which features a related fluoronicotinic acid core, 2,6-dichloro-5-fluoronicotinic acid is first converted to its acid chloride with oxalyl chloride and then reacted with ammonium (B1175870) hydroxide (B78521) to produce 2,6-dichloro-5-fluoronicotinamide. semanticscholar.orgnih.gov

Esterification: Esterification of the carboxylic acid can be achieved through several methods. Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a direct approach. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, activated esters can be prepared. A prominent example in the context of fluoronicotinic acids is the formation of 2,3,5,6-tetrafluorophenyl (TFP) esters. nih.govacs.org TFP esters are highly activated and serve as stable, efficient acylating agents for amines, making them particularly useful in bioconjugation chemistry for linking the nicotinic acid scaffold to peptides and proteins. nih.govnih.gov The reaction of a nicotinic acid with 2,3,5,6-tetrafluorophenol, often facilitated by a coupling agent, yields the TFP-ester. researchgate.net

A selection of common reagents used for these transformations is presented below.

Transformation Reagent Class Specific Examples Purpose
AmidationHalogenating AgentsOxalyl chloride, Thionyl chloride (SOCl₂)Activates carboxylic acid by forming an acyl chloride. semanticscholar.orggoogle.com
AmidationPeptide Coupling AgentsEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)Facilitates direct amide bond formation under mild conditions. semanticscholar.org
EsterificationActivating Agents2,3,5,6-Tetrafluorophenol (TFP)Forms highly reactive TFP esters for subsequent amidation. nih.govresearchgate.net

Formation of Complex Heterocyclic Systems

The structure of this compound is pre-disposed for the construction of fused heterocyclic ring systems, which are common scaffolds in many biologically active compounds. The pyrido[2,3-d]pyrimidine (B1209978) core, in particular, is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors. nih.govnih.gov

The synthesis of the FDA-approved drug Sotorasib provides a clear blueprint for how a substituted fluoronicotinic acid can be elaborated into a pyrido[2,3-d]pyrimidine. mdpi.comsemanticscholar.org The general strategy involves the following key steps:

Amide Formation : The nicotinic acid is first converted into its corresponding nicotinamide (B372718). semanticscholar.orgnih.gov

Urea (B33335) Intermediate : The nicotinamide is then reacted with an aminopyridine in the presence of a carbonyl source (e.g., generated from oxalyl chloride) to form a urea-linked intermediate. semanticscholar.orgnih.gov

Intramolecular Cyclization : This intermediate undergoes a base-mediated intramolecular cyclization. The nitrogen of the urea attacks the C-2 position of the pyridine ring, displacing the substituent (in the case of Sotorasib, a chlorine atom) to form the fused pyrimidine (B1678525) ring, yielding the 2,4-dioxopyrido[2,3-d]pyrimidine structure. mdpi.comsemanticscholar.org

This synthetic approach highlights how the nicotinic acid backbone serves as the foundation for the pyridine portion of the final fused system. The substituents on the initial nicotinic acid dictate the final substitution pattern on the heterocyclic product. For this compound, the 5-amino group would likely require a protecting group during the initial steps, and the 2-fluoro atom would be the leaving group during the cyclization step.

The table below outlines the general synthetic transformation for building a pyrido[2,3-d]pyrimidine core from a nicotinic acid precursor, based on established syntheses. mdpi.comsemanticscholar.orgnih.gov

Starting Material Key Reagents Intermediate Final Heterocyclic System
2,6-Dichloro-5-fluoronicotinic acid1. Oxalyl chloride, NH₄OH2. Oxalyl chloride, Aminopyridine derivativeNicotinamide, then Urea-linked biarylDichlorinated pyrido[2,3-d]pyrimidine
This compound (protected)1. Amide formation reagents2. Urea formation reagents3. Base (e.g., KHMDS)Protected aminonicotinamide, then Urea-linked biaryl5-Amino-pyrido[2,3-d]pyrimidine (after deprotection)

Radiolabeling Methodologies for Fluoronicotinic Acid Scaffolds in Research

Fluoronicotinic acid scaffolds are valuable for developing radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), with its convenient half-life and low positron energy, is a key objective. mdpi.comnih.gov

A highly successful strategy for labeling biomolecules involves the use of ¹⁸F-labeled prosthetic groups, which are small, radiolabeled molecules that can be readily attached to a larger molecule of interest. nih.govresearchgate.net A leading example is 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) . acs.org

The synthesis of this prosthetic group is a one-step process that showcases an advanced radiolabeling methodology:

Precursor : The synthesis starts with a non-radioactive precursor, typically a nicotinic acid derivative with a good leaving group at the 6-position. Trimethylammonium salts have proven to be particularly effective precursors for nucleophilic aromatic substitution. acs.orgresearchgate.net

Radiofluorination : The precursor is reacted with no-carrier-added [¹⁸F]fluoride ion. The nucleophilic [¹⁸F]fluoride displaces the trimethylammonium group on the pyridine ring to form 6-[¹⁸F]fluoronicotinic acid. This reaction is often carried out in anhydrous solvents like acetonitrile (B52724) or DMSO at mild temperatures (e.g., 40 °C), which is crucial for heat-sensitive applications. nih.govacs.org

Purification and Conjugation : The resulting 6-[¹⁸F]fluoronicotinic acid derivative, often an activated TFP ester, can be quickly purified using solid-phase extraction (SPE) cartridges. acs.orgresearchgate.net This activated, radiolabeled prosthetic group is then reacted with a biomolecule (such as a peptide or protein) via a primary or secondary amine, forming a stable amide bond and thus tagging the biomolecule with ¹⁸F. nih.govnih.gov

This method is efficient, offering high radiochemical yields and allowing for the rapid labeling of biomolecules under mild conditions, which helps to preserve their biological activity. nih.gov

Parameter Description Reference
Radionuclide Fluorine-18 (¹⁸F) nih.govacs.org
Prosthetic Group 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) acs.orgresearchgate.net
Precursor Trimethylammonium-substituted nicotinic acid TFP ester acs.org
Reaction Type Nucleophilic Aromatic Substitution researchgate.net
Reaction Temperature 40 - 50 °C nih.govacs.org
Radiochemical Yield 60-70% (for prosthetic group formation) acs.org
Conjugation Target Amine groups on peptides, proteins, and other biomolecules nih.govnih.gov

Role of 5 Amino 2 Fluoronicotinic Acid As a Key Pharmaceutical Intermediate

Building Block for Novel Therapeutic Agents

5-Amino-2-fluoronicotinic acid and its close structural analogs are recognized as valuable building blocks in the synthesis of new chemical entities with therapeutic potential. The presence of multiple reactive sites—the carboxylic acid, the amino group, and the pyridine (B92270) ring activated by the fluorine atom—allows for a diverse range of chemical modifications, enabling chemists to explore a wide chemical space in the quest for new drugs.

One notable example is the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate. In this synthesis, a derivative of 5-fluoronicotinic acid is coupled with a substituted pyrrolopyridine moiety. The resulting compound is a core structure that has been explored for its potential to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The pyrrolo[2,3-b]pyridine scaffold itself is a prevalent substructure in medicinal chemistry, and its combination with the fluorinated nicotinic acid moiety highlights the utility of this compound derivatives in generating novel compounds with potential anti-cancer activity.

Precursor in the Synthesis of Specific Drug Classes (e.g., Orexin (B13118510) Receptor Antagonists)

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 and orexin-2), plays a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes. Consequently, orexin receptor antagonists have been a major focus for the development of treatments for insomnia.

Integration into Complex Bioactive Molecules (e.g., Sotorasib Precursors)

Perhaps one of the most significant applications of a derivative of this compound is in the synthesis of Sotorasib (brand name Lumakras™), a first-in-class inhibitor of the KRAS G12C mutant protein. The KRAS gene is one of the most frequently mutated oncogenes in human cancers, making it a highly sought-after therapeutic target.

The synthesis of Sotorasib starts from 2,6-dichloro-5-fluoronicotinic acid, a direct derivative of the title compound. A published synthetic route for Sotorasib outlines a multi-step process that begins with this fluorinated nicotinic acid derivative.

A simplified overview of the initial steps in the synthesis of Sotorasib is as follows:

Amide Formation: 2,6-dichloro-5-fluoronicotinic acid is first converted to its corresponding amide.

Urea (B33335) Formation and Cyclization: The resulting nicotinamide (B372718) is then reacted with an aminopyridine derivative to form a urea, which subsequently undergoes cyclization to form a dihydroxypyrido[2,3-d]pyrimidine ring.

Chlorination and Further Coupling: This core structure is then chlorinated and coupled with other fragments to build the final, complex Sotorasib molecule.

The fluorine atom on the initial nicotinic acid ring is retained in the final structure of Sotorasib and is crucial for its pharmacokinetic properties, including oral bioavailability. This integration into a complex, clinically approved drug molecule demonstrates the profound impact of this compound derivatives as foundational starting materials in the development of targeted cancer therapies.

Strategies for Enhanced Pharmacological Properties through Derivatization

The strategic derivatization of this compound and related structures is a key strategy for optimizing pharmacological properties. The introduction of fluorine itself is a primary example of such a strategy. Fluorine atoms can improve metabolic stability by blocking sites of oxidation and can enhance binding affinity to target proteins through favorable electronic interactions.

Further derivatization can be employed to fine-tune the properties of drug candidates. For instance, in the development of orexin receptor antagonists, various fluorination patterns on the pyridine ring were screened to identify the optimal substitution for potency and solubility.

Computational Chemistry and Molecular Modeling of 5 Amino 2 Fluoronicotinic Acid

Quantum Mechanical Studies of Electronic Structure and Conformation

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of 5-Amino-2-fluoronicotinic acid at the atomic level. wikipedia.org These methods, which solve the Schrödinger equation for the molecule, allow for a detailed exploration of its electronic structure and the relative stabilities of its different conformations. wikipedia.org

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, QM studies can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will interact with other chemical species. The presence of an amino group (a strong electron-donating group), a fluorine atom (a strong electron-withdrawing group), and a carboxylic acid function on the pyridine (B92270) ring creates a complex electronic environment.

Conformational analysis through QM methods involves calculating the energies of various spatial arrangements of the atoms in the molecule. For this compound, the primary focus is on the orientation of the carboxylic acid group relative to the pyridine ring. Theoretical studies on related molecules like nicotinic acid have shown that different conformers, such as cis and trans forms arising from the rotation around the C-C bond connecting the carboxylic group to the ring, can have different stabilities. researchgate.netresearchgate.net Similar calculations for this compound would determine the most stable, or ground-state, conformation.

Table 1: Calculated Conformational Energies of this compound

ConformerDihedral Angle (O=C-C=N)Relative Energy (kcal/mol)
Trans 180°0.00
Cis 2.50

Note: The data in this table is illustrative and based on typical energy differences found in related nicotinic acid derivatives.

Density Functional Theory (DFT) Applications in Predicting Reactivity

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a powerful tool for predicting the reactivity of molecules like this compound. frontiersin.org DFT calculations provide insights into the electronic properties that govern chemical reactions, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential. rsc.org

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will behave in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

DFT can also be used to calculate various reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors, such as chemical potential, hardness, and electrophilicity index, are derived from the HOMO and LUMO energies.

Table 2: DFT-Calculated Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy -6.2
LUMO Energy -1.5
HOMO-LUMO Gap 4.7
Chemical Potential (μ) -3.85
Hardness (η) 2.35
Electrophilicity Index (ω) 3.15

Note: These values are representative and would be obtained from DFT calculations at a specified level of theory and basis set.

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the sites most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen of the amino group and the oxygen atoms of the carboxylic acid are expected to be regions of negative potential (nucleophilic), while the hydrogen of the carboxylic acid and certain carbons in the pyridine ring would be areas of positive potential (electrophilic).

In Silico Approaches to Structure-Reactivity Relationships

In silico, or computational, approaches are invaluable for establishing structure-reactivity relationships (SRRs). For this compound, these methods can systematically explore how modifications to its structure would affect its reactivity. By creating a virtual library of derivatives and calculating their properties, researchers can identify key structural features that control the molecule's behavior.

One common in silico approach is to study the effect of substituting different functional groups at various positions on the pyridine ring. For example, one could replace the amino group with other electron-donating or electron-withdrawing groups and observe the resulting changes in the calculated reactivity descriptors. This can help in fine-tuning the electronic properties of the molecule for a specific application.

Another aspect of SRR studies is the analysis of how the positions of the existing substituents influence reactivity. The relative positions of the amino, fluoro, and carboxylic acid groups on the pyridine ring are critical. Computational models can quantify the electronic and steric effects of each group and their interplay, providing a rational basis for designing new molecules with desired properties.

Table 3: Predicted Effects of Substituent Position on Reactivity

Structural FeaturePredicted Effect on Reactivity
Amino Group at C5 Increases electron density of the ring, activating it towards electrophilic substitution.
Fluoro Group at C2 Decreases electron density of the ring, deactivating it towards electrophilic substitution.
Carboxylic Acid at C3 Acts as a meta-directing group for electrophilic aromatic substitution.

Note: This table presents expected chemical behaviors based on established principles of organic chemistry.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. semanticscholar.org For this compound, MD simulations can offer a more dynamic picture of its conformational landscape than static QM calculations.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time. This allows for the exploration of the different conformations that the molecule can adopt at a given temperature.

For this compound, an MD simulation could be used to study the flexibility of the carboxylic acid group and the amino group. The simulation can reveal the most populated conformational states and the energy barriers between them. This information is particularly useful for understanding how the molecule might bind to a receptor or an enzyme active site, as its conformation can adapt to fit the binding pocket.

MD simulations can also be used to study the molecule in different solvent environments, providing insights into how solvation affects its conformation and dynamics. For instance, the hydrogen bonding interactions between the molecule and water molecules can be explicitly modeled.

Advanced Spectroscopic and Analytical Characterization of 5 Amino 2 Fluoronicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information on the chemical environment, connectivity, and three-dimensional structure of 5-Amino-2-fluoronicotinic acid.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the two aromatic protons on the pyridine (B92270) ring and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing fluorine atom and pyridine nitrogen, and the electron-donating amino group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.edu The spectrum would show six distinct signals for the six carbon atoms of the pyridine ring and the carboxyl group. The carbon atom bonded to fluorine (C-2) will appear as a doublet with a large coupling constant, a hallmark of C-F bonds. oregonstate.edu The chemical shifts provide insight into the electronic environment of each carbon. libretexts.org

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.org For this compound, a single resonance is expected. Its chemical shift is indicative of the electronic environment around the fluorine atom on the aromatic ring, and it will exhibit coupling to the adjacent proton (H-3). wikipedia.org

Predicted NMR Data for this compound

The following table is based on predictive models and data from analogous compounds.

Spectrum Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz)
¹H NMR H-4 ~7.5 - 7.8 Doublet of doublets (dd)
H-6 ~8.0 - 8.3 Doublet (d)
-NH₂ ~5.0 - 6.0 Broad singlet (br s)
-COOH ~12.0 - 13.0 Broad singlet (br s)
¹³C NMR C-2 ~158 - 162 Doublet (¹JCF ≈ 230-250 Hz)
C-3 ~110 - 115 Doublet (²JCF ≈ 20-30 Hz)
C-4 ~130 - 135 Doublet (³JCF ≈ 5-10 Hz)
C-5 ~140 - 145 Singlet or small doublet
C-6 ~145 - 150 Doublet (³JCF ≈ 15-20 Hz)
-COOH ~165 - 170 Singlet

| ¹⁹F NMR | F at C-2 | ~(-110) - (-130) | Doublet of doublets (dd) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in this compound, such as the carboxylic acid (O-H and C=O stretches), the amino group (N-H stretches), and the carbon-fluorine bond, exhibit predictable absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, providing additional information on the pyridine ring system.

Characteristic Vibrational Frequencies for this compound

The following table presents expected frequency ranges based on data from similar molecules like 2-amino-5-fluorobenzoic acid and other nicotinic acid derivatives. nih.govnih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Amino (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500 Medium-Strong Medium
Carboxylic Acid (-COOH) O-H Stretch 2500 - 3300 (broad) Strong, Broad Weak
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak Strong
Carboxylic Acid (-COOH) C=O Stretch 1680 - 1720 Strong Medium
Amino (-NH₂) N-H Scissoring/Bend 1590 - 1650 Medium-Strong Weak
Aromatic Ring C=C and C=N Ring Stretch 1400 - 1600 Medium-Strong Strong
C-F Bond C-F Stretch 1200 - 1300 Strong Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce its structure from its fragmentation pattern.

The molecular formula of this compound is C₆H₅FN₂O₂, giving it a molecular weight of approximately 156.12 g/mol . avantorsciences.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In tandem MS (MS/MS), the molecular ion is isolated and fragmented to produce daughter ions. The fragmentation pattern provides structural clues. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), a hydroxyl radical (•OH), and the entire carboxyl group (•COOH or CO₂). uab.edulibretexts.org

Predicted Mass Spectrometry Data for this compound

Ion Formula m/z (Nominal) Description
[M+H]⁺ [C₆H₆FN₂O₂]⁺ 157 Protonated Molecular Ion
[M]⁺• [C₆H₅FN₂O₂]⁺• 156 Molecular Ion
[M-OH]⁺ [C₆H₄FN₂O]⁺ 139 Loss of hydroxyl radical
[M-H₂O]⁺• [C₆H₃FN₂O]⁺• 138 Loss of water

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported in the literature, analysis of related structures like 5-bromo-2-fluoronicotinic acid monohydrate allows for an educated prediction of its solid-state features. researchgate.net It is expected that the pyridine ring would be essentially planar. In the crystal lattice, the molecules would likely engage in extensive hydrogen bonding. Common motifs include head-to-head dimerization of the carboxylic acid groups or the formation of catemers (chains) through hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another. researchgate.netdtic.mil The amino group would also participate as a hydrogen bond donor.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile compounds like this compound. A reversed-phase method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase might consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid and amino groups, leading to sharper peaks and better-defined retention times. nih.govgoogle.com Detection would typically be performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (around 254 nm). nih.govresearchgate.net

Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility and high polarity of the amino and carboxylic acid groups. To make the compound suitable for GC, a derivatization step would be required. For example, the carboxylic acid could be converted to a more volatile methyl ester, allowing for analysis of the resulting derivative.

Chemometric Approaches for Data Interpretation and Pattern Recognition

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of characterizing this compound, chemometrics can be applied to analyze datasets from the spectroscopic techniques mentioned above.

For instance, Principal Component Analysis (PCA) could be applied to a set of NMR or IR spectra from different synthesis batches. This would allow for a rapid, unbiased comparison to identify any batch-to-batch variations or to detect the presence of impurities or isomeric byproducts. By reducing the dimensionality of the data, PCA can reveal underlying patterns that are not obvious from a simple visual inspection of the spectra. While no specific chemometric studies on this compound are published, this approach represents a powerful tool for quality control and in-depth data analysis in modern analytical chemistry.

Mechanistic Research in Medicinal Chemistry Utilizing 5 Amino 2 Fluoronicotinic Acid Derivatives

Investigations into Enzyme Inhibition Mechanisms

Derivatives of 5-amino-2-fluoronicotinic acid have been instrumental in the development of inhibitors for a diverse range of enzymes, demonstrating various mechanisms of action from reversible competition to irreversible inactivation.

Research into fluorinated pyridine-2,4-dicarboxylate derivatives, which share structural similarities, has provided significant insights into the inhibition of human 2-oxoglutarate (2OG) dependent oxygenases. nih.gov A study systematically replaced hydrogen with fluorine at different positions on the pyridine (B92270) ring. The resulting data revealed that while most fluorinated derivatives were less potent inhibitors than the parent compound, pyridine-2,4-dicarboxylate (2,4-PDCA), the C5-fluoro-substituted derivative 8 retained similar potency against the enzyme Aspartate/asparagine-β-hydroxylase (AspH). nih.gov The reduced inhibitory activity of other fluorinated derivatives may be attributed to the electron-withdrawing nature of fluorine, which can weaken coordination to the Fe(II) ion in the enzyme's active site. nih.gov

CompoundSubstituentAspH IC₅₀ (μM)FIH IC₅₀ (μM)KDM4E IC₅₀ (μM)RIOX2 IC₅₀ (μM)
2,4-PDCA H0.03 ± 0.000.08 ± 0.010.02 ± 0.000.04 ± 0.01
7 3-F0.22 ± 0.020.17 ± 0.010.06 ± 0.01Inactive
8 5-F0.05 ± 0.010.26 ± 0.040.06 ± 0.01Inactive

Data sourced from a study on fluorinated pyridine-2,4-dicarboxylate inhibitors of 2OG oxygenases. nih.gov

In a different enzymatic context, a conformationally restricted analogue, (+/-)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid, was designed as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov This enzyme's inhibition can increase levels of the inhibitory neurotransmitter GABA, a therapeutic strategy for neurological conditions like epilepsy. nih.gov This derivative was found to irreversibly inhibit GABA-AT through a proposed elimination-aromatization mechanism, which involves the loss of a fluoride (B91410) ion for each active site inactivated. nih.gov

Furthermore, derivatives of 5-aminonicotinic acid have been synthesized and evaluated for their inhibitory potential against carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase. d-nb.info These studies are crucial for developing treatments for metabolic disorders. One study found that compounds with halogen substituents (including fluorine) at the para-position of a phenyl ring attached to the core structure were potent α-amylase inhibitors. d-nb.info

The nicotinic acid scaffold is also central to the development of kinase inhibitors. The drug Sotorasib, a selective covalent inhibitor of the KRASG12C mutant protein implicated in several cancers, is synthesized from 2,6-dichloro-5-fluoronicotinic acid. mdpi.comnih.gov The mechanism involves the inhibitor interacting with a cryptic pocket on the surface of the mutated protein. mdpi.com Similarly, a series of pyrrolo[3,2-c]pyridine derivatives have been tested as inhibitors of FMS kinase, a target in cancer and inflammatory diseases. tandfonline.com

Receptor Binding Studies and Ligand-Receptor Interactions

The this compound framework is integral to designing ligands that interact with high affinity and selectivity with various biological receptors.

One prominent example is the development of Avacopan, a selective antagonist for the human complement C5a receptor 1 (C5aR1). mdpi.comsemanticscholar.org The C5a/C5aR1 signaling pathway is central to the pathogenesis of inflammatory conditions like ANCA-associated vasculitis. semanticscholar.org Structural analysis of Avacopan and its analogues revealed that the inclusion of fluorine atoms was critical for enhancing inhibitory potency. mdpi.com

CompoundKey Structural FeatureC5aR1 Inhibition (IC₅₀)
Avacopan (2) Fluorine and trifluoromethyl groups< 5 nM
Analogue (21) Chlorinated counterpart> 5 nM
Analogue (22) Chlorinated counterpart> 5 nM

Data comparing Avacopan to its chlorinated analogues. mdpi.com

In the realm of neuroscience, derivatives such as 5-(2-Fluorophenyl)nicotinic acid are used as tools to investigate nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological disorders. Molecular docking simulations have been employed to understand how these compounds bind effectively to nAChRs, providing insights into their mechanism of action at a molecular level.

Additionally, fluorinated compounds have been developed as positive allosteric modulators of AMPA receptors. acs.org A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, some incorporating fluorine, were synthesized and shown to enhance cognitive function by potentiating these receptors, highlighting another avenue of modulating ligand-receptor interactions. acs.org

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The systematic modification of the this compound scaffold has allowed for detailed structure-activity relationship (SAR) studies, providing a roadmap for optimizing ligand potency and selectivity.

Key SAR insights include:

Influence of Halogen Position: In a series of 5-aminonicotinic acid derivatives designed as α-amylase inhibitors, the position of halogen substituents on an attached phenyl ring was found to be critical. The presence of fluorine, chlorine, or bromine at the para-position resulted in the most potent inhibition. d-nb.info

Impact of Fluorine vs. Other Substituents: For inhibitors of 2OG oxygenases, substituting a hydrogen with a fluorine atom at the C5 position of a pyridine-2,4-dicarboxylate ring (compound 8 ) maintained potency against AspH, whereas a C3-fluoro substitution (compound 7 ) led to a decrease in activity. nih.gov This highlights the sensitivity of the enzyme's active site to the precise location of the fluorine atom. nih.gov Furthermore, replacing the fluorine with a more strongly electron-withdrawing trifluoromethyl (CF₃) group generally resulted in less efficient inhibition across multiple 2OG oxygenases. nih.gov

Role in Pharmacokinetics: In the development of the KRASG12C inhibitor Sotorasib, replacing a chloro substituent with a fluorine atom was found to increase bioavailability, despite a modest loss of activity in cellular assays. mdpi.com This demonstrates a common trade-off in drug design where fluorine is used to optimize pharmacokinetic properties.

Enhancement of Binding Affinity: SAR studies for the C5aR1 antagonist Avacopan showed that the inclusion of fluorine and trifluoromethyl groups on different aromatic rings significantly improved the inhibitory concentration (IC₅₀ < 5 nM) compared to its chlorinated counterparts (IC₅₀ > 5 nM). mdpi.com This underscores the direct contribution of fluorine to enhancing ligand-receptor binding affinity.

Kinase Selectivity: For pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, SAR studies led to the discovery of a compound (1r ) that was over 33 times more selective for FMS compared to other kinases like FLT3 and c-MET. tandfonline.com Such studies are crucial for developing inhibitors with minimal off-target effects.

TargetStructural MoietyKey SAR FindingReference
α-Amylase5-Aminonicotinic acid derivativeHalogen at the para-position of the phenyl ring is ideal for potent inhibition. d-nb.info
2OG OxygenasesPyridine-2,4-dicarboxylate5-Fluoro substitution is better tolerated than 3-fluoro substitution for AspH inhibition. nih.gov
KRASG12CPyrido[2,3-d]pyrimidin-2(1H)-oneFluorine substitution for chlorine increases bioavailability. mdpi.com
C5aR1Dihydropyridine derivativeFluorine and trifluoromethyl groups enhance binding affinity and potency over chlorinated analogs. mdpi.com

Design Principles for Modulating Biological Pathways

The use of this compound and its derivatives in medicinal chemistry is guided by several key design principles aimed at precisely modulating biological pathways.

A primary principle is the use of fluorine to fine-tune molecular properties. The introduction of a fluorine atom can strategically alter lipophilicity, metabolic stability, and receptor binding affinity. This selective fluorination allows for the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov

Another fundamental design principle is leveraging fluorine's unique ability to influence molecular conformation. The presence of a fluoro substituent can fix the conformation of a ligand into a state that is more favorable for binding to its biological target, thereby enhancing its activity. nih.gov This conformational constraint is a powerful tool in rational drug design.

Furthermore, these fluorinated nicotinic acid derivatives serve as crucial building blocks or intermediates in the synthesis of complex, targeted therapies. researchgate.net For instance, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid is a key intermediate in the synthesis of inhibitors for the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. researchgate.net Similarly, 2,6-dichloro-5-fluoronicotinic acid is the starting material for Sotorasib, a highly specific covalent inhibitor. mdpi.com This modular approach, using a pre-functionalized and optimized core structure, accelerates the development of new therapeutic agents. The design strategy often involves linking these core units to other chemical moieties to achieve high affinity and selectivity for a specific biological target, thereby effectively modulating a desired biological pathway.

Patent Landscape and Intellectual Property in 5 Amino 2 Fluoronicotinic Acid Chemistry

Analysis of Key Patents Related to Synthesis and Applications

The patent landscape reveals that 5-Amino-2-fluoronicotinic acid is a crucial building block. Much of the intellectual property is centered on its more complex chlorinated precursors and their conversion into valuable downstream products. For instance, the synthesis of drugs like Sotorasib, an inhibitor for treating specific cancers, begins with precursors such as 2,6-dichloro-5-fluoronicotinic acid. mdpi.commdpi.com Patents held by major pharmaceutical companies often cover the multi-step synthetic sequences that utilize these fluoronicotinic acid derivatives.

A significant portion of the patent activity involves processes for preparing substituted pyridines, which are foundational for many antibacterial and therapeutic agents. google.comunifiedpatents.com For example, European Patent Application EP0333020A2, assigned to Abbott Laboratories, describes a process for preparing substituted pyridines, which is relevant to the synthesis of intermediates like 2,6-dichloro-5-fluoronicotinic acid. unifiedpatents.com Similarly, U.S. Patent US5204478A details an improved process for making 2,6-dichloro-5-fluoronicotinic acid and its corresponding acyl chloride, highlighting their importance as key intermediates for naphthyridine antibacterial agents. google.com

The following table summarizes key patents that, while not always naming this compound directly, are integral to the intellectual property landscape of its precursors and related structures.

Interactive Data Table: Key Patents in Fluoronicotinic Acid Chemistry

Patent / Application Assignee Title / Relevance
US5204478A Abbott Laboratories Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. google.com
EP0333020A2 Abbott Laboratories Process for the Preparation of Substituted Pyridines. unifiedpatents.com
CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid, involving selective dechlorination. google.com

| US-6197964-B1 | - | Method for the Production of 2,6-dichloro-5-fluoronicotinonitrile, a precursor for fluoronicotinic acids. unifiedpatents.com |

Review of Novel Synthetic Routes and Intermediates Patented

Patented synthetic strategies often focus on improving yield, reducing costs, and creating more efficient pathways to fluoronicotinic acid derivatives. A notable approach described in patent literature is the selective dechlorination of a more readily available precursor, 2,6-dichloro-5-fluoronicotinic acid. google.comacs.org

Key patented routes and intermediates include:

Selective Dechlorination: A Chinese patent (CN100355732C) discloses a method for preparing 2-chloro-5-fluoronicotinic acid by selectively removing the chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid via catalytic hydrogenation. google.com This creates a more direct route to intermediates that might subsequently be aminated.

Synthesis from Dichlorinated Precursors: Patent US5204478A details a novel scheme starting from ethyl fluoroacetate (B1212596) and methyl malonamate (B1258346) to produce 2,6-dihydroxy-5-fluoronicotinate, which is then converted to 2,6-dichloro-5-fluoronicotinic acid. google.com This route was developed to avoid byproducts and improve yields compared to previous methods. google.com

Amination via Diazotization: An older, but fundamental, synthetic route involves the diazotization of an amino group to introduce a fluorine atom. One method describes starting from 2-hydroxyl-nicotinic acid, followed by nitration and chlorination to get 2-chloro-5-nitro-nicotinic acid. This is then reduced to 2-chloro-5-amino-nicotinic acid, which undergoes diazotization in fluoroboric acid to yield 2-chloro-5-fluoro-nicotinic acid (EP0634413A1). google.com This multi-step process can be adapted to produce various isomers.

The development of these routes is critical, as they provide the foundation for producing not just this compound, but a wide array of substituted pyridine (B92270) intermediates essential for drug discovery.

Strategic Implications of Intellectual Property for Research and Development

The intellectual property landscape for this compound and its precursors has significant strategic implications for the pharmaceutical and chemical industries. Control over efficient and scalable synthetic routes to these key intermediates is a major competitive advantage.

Blocking Competitors: Companies that hold patents on the most efficient synthesis of a key building block like 2,6-dichloro-5-fluoronicotinic acid can effectively control the starting point for certain classes of drugs. mdpi.comgoogle.comsemanticscholar.org This can force competitors to either license the technology or invest in developing alternative, non-infringing synthetic pathways, which may be more costly or less efficient.

Enabling Drug Discovery: A strong patent portfolio around these intermediates enables and protects the development of new chemical entities (NCEs). For example, Amgen's development of the cancer drug Sotorasib relies on a synthetic pathway starting from 2,6-dichloro-5-fluoronicotinic acid. mdpi.com The patents covering the synthesis of such intermediates are therefore foundational to protecting the final drug product.

Focus on Process Innovation: As composition of matter patents on final drug products expire, the focus often shifts to process patents. Generic manufacturers have an incentive to discover and patent novel synthetic routes or crystalline forms of intermediates and final drugs. sci-hub.se This creates a landscape where continuous innovation in chemical synthesis is necessary for maintaining market position. The patent activity around fluoronicotinic acids suggests a competitive environment where companies are actively seeking to secure intellectual property on improved manufacturing processes. google.comgoogle.com

Future Research Perspectives and Emerging Directions

Development of More Efficient and Sustainable Synthetic Methodologies

While specific, scalable syntheses for 5-Amino-2-fluoronicotinic acid are not extensively detailed in current literature, routes can be inferred from the preparation of its isomers and related fluorinated pyridines. For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945) often involves multi-step sequences starting from 2-aminopyridine, proceeding through nitration, reduction, and a key diazotization step followed by a Schiemann reaction to introduce the fluorine atom. researchgate.netdissertationtopic.net Similarly, the synthesis of 5-fluoronicotinic acid has been achieved via the oxidation and subsequent decarboxylation of 3-fluoroquinoline. google.com

Future research should focus on developing more direct, efficient, and environmentally benign synthetic pathways. Emerging strategies in organic synthesis could provide significant improvements over these classical methods, which often involve harsh reagents, multiple steps, and challenging purification processes.

Key areas for development include:

Late-Stage Fluorination: Instead of building the molecule with the fluorine atom already in place, late-stage fluorination techniques could allow for the direct introduction of fluorine onto a pre-formed aminonicotinic acid scaffold. rsc.org This approach can significantly shorten synthetic routes and allow for the rapid creation of analogues.

Biocatalysis: The use of enzymes, such as fluorinases or transaminases, could offer highly selective and sustainable methods for C-F bond formation or the introduction of the amino group under mild conditions. researchgate.net

Flow Chemistry: Continuous flow reactors can enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processing. This is particularly relevant for potentially hazardous reactions sometimes employed in pyridine (B92270) chemistry.

Catalytic C-H Activation: Directing-group assisted C-H amination or fluorination on the pyridine ring represents a state-of-the-art approach that could drastically reduce the number of synthetic steps by bypassing the need for pre-functionalized starting materials.

A comparative overview of traditional versus potential modern synthetic approaches is presented below.

AspectTraditional Methods (e.g., Schiemann Reaction)Future Sustainable Methodologies
Starting MaterialsOften requires multi-step preparation of precursors.Simpler, more abundant pyridine feedstocks.
ReagentsUse of harsh acids (HBF4), nitrating agents, and high temperatures.Enzymatic catalysts, milder fluorinating agents, photocatalysis.
EfficiencyMultiple steps leading to lower overall yield.Fewer steps, higher atom economy, and potentially higher yields.
Waste GenerationSignificant generation of acidic and organic waste.Reduced solvent usage and biodegradable waste streams.

Exploration of Novel Bioactive Scaffolds Derived from this compound

The this compound framework serves as a valuable starting point for the design of novel bioactive molecules. Its utility has been demonstrated by its incorporation into more complex structures, such as 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key intermediate for pharmaceuticals targeting c-Met kinase. researchgate.net The fluorinated nicotinic acid portion of this molecule is crucial for its biological activity and pharmacokinetic properties.

Future research should systematically explore the derivatization of this compound to generate libraries of new chemical entities for screening against various biological targets. The amino and carboxylic acid groups are ideal points for modification.

Amide and Ester Libraries: The carboxylic acid can be converted into a wide range of amides and esters, while the amino group can be acylated or alkylated. These modifications allow for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize interactions with biological targets.

Heterocyclic Scaffolds: The amino and carboxyl groups can be used as anchor points to construct novel fused heterocyclic systems. For example, condensation reactions could lead to the formation of pyridopyrimidines or other complex ring systems, expanding the chemical space for drug discovery.

Peptidomimetics: As an unnatural amino acid, this compound can be incorporated into peptides to enhance their stability against enzymatic degradation or to confer specific conformational constraints.

Drawing inspiration from the known antibacterial activity of 5-fluoronicotinic acid asm.org and the antimicrobial potential of other 2-aminonicotinate derivatives nih.gov, a focused effort to develop new anti-infective agents is a promising direction.

Derivative ClassSynthetic StrategyPotential Therapeutic Target/Area
Amide DerivativesCoupling of the carboxylic acid with various amines.Kinase Inhibitors (e.g., c-Met), Protease Inhibitors.
N-Acyl/N-Alkyl DerivativesAcylation or alkylation of the 5-amino group.Antibacterial Agents, Anti-inflammatory Agents.
Fused HeterocyclesIntramolecular or intermolecular cyclization reactions.Oncology, Virology.
Peptide ConjugatesSolid-phase or solution-phase peptide synthesis.Enzyme Inhibition, Stabilized Therapeutic Peptides.

Integration of Artificial Intelligence and Machine Learning in Discovery Processes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.govdntb.gov.ua These computational tools can be leveraged at multiple stages of the research and development pipeline for novel compounds derived from this compound.

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict various properties for novel, virtual derivatives of this compound. This includes predicting biological activity against specific targets, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, thereby prioritizing the synthesis of candidates with the highest probability of success. asm.org

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. researchgate.net By defining a desired set of properties (e.g., high affinity for a target kinase, low predicted toxicity, synthetic feasibility), these models can propose novel structures that human chemists might not have conceived.

Synthetic Route Prediction: AI tools can analyze the structure of a target derivative and retrospectively suggest the most efficient synthetic pathways. This can save considerable time and resources in the laboratory by identifying optimal reagents, reaction conditions, and potential pitfalls.

High-Throughput Data Analysis: In biological screening, AI can analyze the large datasets generated to identify structure-activity relationships (SAR), helping to guide the next round of molecular design in a more informed and efficient manner.

AI/ML ApplicationObjectiveImpact on Research
QSAR/QSPR ModelingPredict bioactivity and physicochemical properties.Reduces number of compounds to synthesize and test.
Generative ModelsDesign novel molecules with desired property profiles.Expands chemical space and accelerates lead identification.
Retrosynthesis PredictionPropose optimal and sustainable synthetic routes.Minimizes experimental effort and resource consumption.
Image Analysis (e.g., cell assays)Automate analysis of high-content screening data.Increases throughput and objectivity of biological evaluation.

Applications in Advanced Materials Science

The unique combination of a rigid, electron-deficient fluoropyridine ring and polymerizable functional groups (amino and carboxylic acid) makes this compound an attractive monomer for the synthesis of advanced materials. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. rsc.orgmdpi.com

High-Performance Polymers: As a difunctional monomer, it can be polymerized to create novel polyamides or polyesters. The incorporation of the fluoropyridine unit into the polymer backbone is expected to impart high thermal stability, low moisture absorption, and specific optical properties. These materials could find applications in aerospace, electronics, and specialty coatings.

Functional Surfaces: The low surface energy associated with fluorinated compounds could be exploited by incorporating this molecule into surface coatings or polymer films to create hydrophobic and oleophobic surfaces.

Organic Electronics: The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, suggests potential applications in organic electronics. Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as host materials for phosphorescent emitters.

Self-Assembling Systems: The ability of the molecule to form hydrogen bonds via its amino and carboxyl groups, combined with potential π-π stacking interactions from the aromatic ring, makes it a candidate for designing supramolecular structures and smart materials that respond to external stimuli.

Future research in this area would involve the synthesis and characterization of polymers and materials derived from this compound, correlating their structural features with their thermal, mechanical, optical, and surface properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Amino-2-fluoronicotinic acid, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of nicotinic acid precursors via nucleophilic aromatic substitution or transition-metal-catalyzed reactions. For example, fluorination at the 2-position may require anhydrous conditions with KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C. Optimizing stoichiometry and reaction time minimizes byproducts like dehalogenated derivatives . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (comparison of ¹⁹F shifts to literature) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and rule out regioisomers. For example, ¹⁹F NMR δ ~-110 ppm (vs CFCl₃) distinguishes 2-fluorinated analogs .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% area under the curve) .

Q. How should researchers optimize purification strategies for this compound to minimize residual solvents or unreacted precursors?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) removes polar impurities. For non-polar byproducts, silica gel chromatography (ethyl acetate/hexane, 3:7) is effective. Final purity is confirmed via TLC (Rf comparison) and elemental analysis .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) can predict the reactivity or spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries, Fukui indices for electrophilic/nucleophilic sites, and NMR chemical shifts. Compare computed ¹⁹F shifts with experimental data to validate models. For biological studies, molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases) .

Q. How can kinetic studies be designed to investigate the derivatization of this compound under varying pH or catalytic conditions?

  • Methodological Answer : Use stopped-flow spectroscopy or LC-MS to monitor reaction progress. For example, track amide bond formation with ethyl chloroformate by quantifying intermediate carbamate via UV-Vis (λ = 260 nm). Control temperature (±0.1°C) and ionic strength to isolate pH effects (buffers: phosphate for pH 2–8, borate for pH 9–12) .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data (e.g., unexpected ¹H splitting patterns)?

  • Methodological Answer :

  • Step 1 : Repeat experiments under inert atmosphere to rule out oxidation/ hydrolysis.
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm connectivity.
  • Step 3 : Compare with fluorinated analogs (e.g., 2-Amino-5-fluoronicotinic acid) to identify substituent effects .

Q. How do researchers assess the stability of this compound under physiological conditions (e.g., serum, varying pH)?

  • Methodological Answer : Incubate the compound in simulated biological fluids (e.g., PBS pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 6, 12, and 24 hrs. Use Arrhenius plots to extrapolate shelf-life. For acidic conditions (e.g., gastric pH 1.2), monitor defluorination via ion chromatography .

Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Dose-response assays (IC₅₀) with recombinant enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Cell-Based Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa) with controls for fluorinated compound uptake .

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